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Compound of Interest

Compound Name: Bis(2-ethoxyethyl) adipate

Cat. No.: B086696

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethoxyethyl) adipate is a diester of adipic acid and 2-ethoxyethanol, commonly used as
a plasticizer in various polymer formulations. Its molecular structure and purity are critical
parameters that directly influence its physical and chemical properties in final products. Nuclear
Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
unambiguous structural elucidation and purity assessment of such compounds. This application
note provides a detailed guide to the interpretation of the *H and 13C NMR spectra of bis(2-
ethoxyethyl) adipate. The included protocols and data tables serve as a valuable resource for
researchers and professionals engaged in the analysis of esters and related compounds.

Disclaimer: The *H and 13C NMR spectral data presented in this document are predicted values
based on established chemical shift principles, as experimental data was not publicly available
at the time of publication. This information is intended for illustrative and educational purposes.

Predicted Spectral Data

The predicted *H and 3C NMR data for bis(2-ethoxyethyl) adipate in deuterated chloroform
(CDCIs) are summarized below. These tables provide the chemical shifts (&), multiplicities,
coupling constants (J), and assignments for each unique proton and carbon environment in the
molecule.
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Predicted ‘H NMR Data
Chemical Coupling
Label Shift (5, Multiplicity Integration Constant (J, Assignment
ppm) Hz)
-O-CH2-CHz2-
a 4.22 t 4H 4.8
O-
-O-CH2-CHz2-
b 3.65 t 4H 4.8
O-
C 3.52 q 4H 7.0 -O-CH2-CHs
-CO-CHa-
d 2.30 t 4H 7.4
CHa-
-CO-CHa-
e 1.65 m 4H
CHa-
f 1.20 t 6H 7.0 -O-CH2-CHs

Predicted **C NMR Data

Label Chemical Shift (6, ppm) Assignment
1 1735 C=0

2 69.0 -O-CH2-CH2-0O-
3 66.5 -O-CH2-CH2-O-
4 64.0 -O-CH2-CHs

5 34.0 -CO-CH2-CHa-
6 24.5 -CO-CH2-CHz2-
7 15.0 -O-CH2-CHs

Spectral Interpretation

The H NMR spectrum of bis(2-ethoxyethyl) adipate is characterized by six distinct signals, all
of which are multiplets due to spin-spin coupling with neighboring protons. The symmetry of the
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molecule results in chemically equivalent protons on both sides of the central adipate core,
leading to a simplified spectrum.

e The triplets at 4.22 ppm (a) and 3.65 ppm (b) are characteristic of the methylene protons in
the ethoxyethyl groups, with the downfield shift of signal (a) attributed to its proximity to the
ester oxygen.

e The quartet at 3.52 ppm (c) and the triplet at 1.20 ppm (f) represent the ethyl group protons.

e The signals for the adipate methylene protons appear as a triplet at 2.30 ppm (d) for the
protons adjacent to the carbonyl groups and a multiplet around 1.65 ppm (e) for the central
methylene protons.

The 13C NMR spectrum shows seven signals, consistent with the seven unique carbon
environments in the molecule.

The carbonyl carbon of the ester group (1) is observed at the lowest field (173.5 ppm).

The four signals in the range of 64.0-69.0 ppm correspond to the four different methylene
carbons attached to oxygen atoms.

The two upfield signals at 34.0 ppm and 24.5 ppm are assigned to the methylene carbons of
the adipate backbone.

The most upfield signal at 15.0 ppm is attributed to the methyl carbon of the ethoxy group.

Experimental Protocols
Sample Preparation

o Sample Weighing: Accurately weigh 10-20 mg of bis(2-ethoxyethyl) adipate directly into a
clean, dry vial.

e Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDClIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary,
briefly sonicate the sample.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b086696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

« Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer

1H NMR Parameters:

Pulse Program: zg30

Number of Scans (NS): 16

Relaxation Delay (D1): 1.0 s

Acquisition Time (AQ): 3.0 s

Spectral Width (SW): 20 ppm

Temperature: 298 K

13C NMR Parameters:

Pulse Program: zgpg30

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.5s

Spectral Width (SW): 240 ppm

Temperature: 298 K

Visualizations
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Caption: Molecular structure of bis(2-ethoxyethyl) adipate with atom numbering.
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Caption: Experimental workflow for NMR analysis.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Interpretation of Bis(2-ethoxyethyl) Adipate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086696#1h-nmr-and-13c-nmr-spectral-interpretation-
of-bis-2-ethoxyethyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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